N-Cyclobutyl-1,3-thiazol-2-amin

Übersicht

Beschreibung

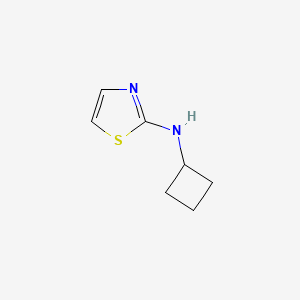

N-cyclobutyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C7H10N2S and its molecular weight is 154.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-cyclobutyl-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclobutyl-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entwicklung von Antioxidantien

Thiazolderivate, einschließlich N-Cyclobutyl-1,3-thiazol-2-amin, werden auf ihr Potenzial als Antioxidantien untersucht. Diese Verbindungen können freie Radikale neutralisieren, die instabile Moleküle sind, die Zellschäden verursachen können. Die antioxidativen Eigenschaften von Thiazolen machen sie zu Kandidaten für die Vorbeugung von Krankheiten, die mit oxidativem Stress zusammenhängen .

Schmerzmittel und entzündungshemmende Mittel

Untersuchungen haben gezeigt, dass Thiazolverbindungen signifikante analgetische und entzündungshemmende Wirkungen aufweisen. This compound könnte ein Vorläufer bei der Synthese neuer Medikamente sein, die auf Schmerz und Entzündungen abzielen und möglicherweise Alternativen zu aktuellen Medikamenten mit weniger Nebenwirkungen bieten .

Antimikrobielle und antifungale Anwendungen

Der Thiazolring ist ein häufiges Merkmal in vielen antimikrobiellen und antifungalen Mitteln. This compound kann als Kernstruktur für die Entwicklung neuer Medikamente dienen, die gegen resistente Bakterien- und Pilzstämme kämpfen und ein wachsendes Problem im Gesundheitswesen angehen .

Antitumor- und zytotoxische Mittel

Thiazolderivate wurden in Bezug auf ihre Antitumor- und zytotoxischen Aktivitäten beschrieben. Auf this compound basierende Verbindungen könnten synthetisiert und an verschiedenen menschlichen Tumorzelllinien getestet werden, um zur Krebsforschung und zu möglichen Behandlungen beizutragen .

Neuroprotektive Eigenschaften

Aufgrund der vielseitigen Natur von Thiazolverbindungen besteht Interesse daran, this compound auf neuroprotektive Eigenschaften zu untersuchen. Es könnte eine Rolle bei der Synthese von Medikamenten spielen, die darauf abzielen, Nervenzellen vor Schäden oder Degeneration zu schützen .

Antivirale Forschung

Thiazole, einschließlich this compound, werden auch auf ihre antiviralen Fähigkeiten untersucht. Sie könnten zur Entwicklung neuer antiretroviraler Medikamente führen, die zur Behandlung von Virusinfektionen wie HIV eingesetzt werden können, indem sie wichtige virale Enzyme hemmen .

Wirkmechanismus

Target of Action

N-cyclobutyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazoles are known to interact with a variety of targets, including enzymes, receptors, and biochemical pathways, depending on their specific chemical structure . .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some thiazole derivatives have been found to inhibit the activity of certain enzymes, while others may bind to receptors and modulate their signaling .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

Result of Action

Given the diverse biological activities of thiazole derivatives, it is likely that n-cyclobutyl-1,3-thiazol-2-amine could have a range of potential effects depending on its specific targets and mode of action .

Biochemische Analyse

Biochemical Properties

N-cyclobutyl-1,3-thiazol-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, N-cyclobutyl-1,3-thiazol-2-amine interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), modulating their activity and influencing cellular responses . These interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.

Cellular Effects

N-cyclobutyl-1,3-thiazol-2-amine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, N-cyclobutyl-1,3-thiazol-2-amine can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects the expression of genes involved in inflammation, such as cytokines and chemokines, thereby reducing inflammatory responses . Furthermore, the compound can alter cellular metabolism by affecting the activity of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of action of N-cyclobutyl-1,3-thiazol-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to the active sites of enzymes, such as COX and LOX, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, N-cyclobutyl-1,3-thiazol-2-amine can activate or inhibit transcription factors, such as NF-κB, leading to changes in gene expression and modulation of cellular responses . These molecular interactions contribute to the compound’s anti-inflammatory and anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-cyclobutyl-1,3-thiazol-2-amine have been studied over time to assess its stability, degradation, and long-term effects on cellular function . The compound has shown good stability under various conditions, with minimal degradation over time . Long-term studies have demonstrated that N-cyclobutyl-1,3-thiazol-2-amine can maintain its biological activity and continue to exert its effects on cellular function, including sustained inhibition of inflammatory pathways and cancer cell proliferation .

Dosage Effects in Animal Models

The effects of N-cyclobutyl-1,3-thiazol-2-amine vary with different dosages in animal models . At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer effects without significant toxicity . At higher doses, N-cyclobutyl-1,3-thiazol-2-amine can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

N-cyclobutyl-1,3-thiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of enzymes involved in the metabolism of lipids, carbohydrates, and proteins, thereby influencing overall metabolic homeostasis . Additionally, N-cyclobutyl-1,3-thiazol-2-amine can affect the levels of key metabolites, such as glucose and fatty acids, by altering their synthesis and degradation pathways .

Transport and Distribution

The transport and distribution of N-cyclobutyl-1,3-thiazol-2-amine within cells and tissues involve interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, such as organic anion transporters (OATs) and organic cation transporters (OCTs), facilitating its uptake and distribution within cells . Once inside the cells, N-cyclobutyl-1,3-thiazol-2-amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of N-cyclobutyl-1,3-thiazol-2-amine is crucial for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . These localizations enable N-cyclobutyl-1,3-thiazol-2-amine to interact with specific biomolecules and exert its effects on cellular processes, such as gene expression, energy production, and protein synthesis .

Eigenschaften

IUPAC Name |

N-cyclobutyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-6(3-1)9-7-8-4-5-10-7/h4-6H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSYYSPNOMMBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1467396.png)

![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467398.png)

![[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467400.png)

![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467405.png)

![5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1467407.png)

![{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467411.png)

![4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467412.png)

![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467414.png)

![{1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467415.png)